1,3,7-Triethylnaphthalene
Description
1,3,7-Triethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring three ethyl groups substituted at the 1-, 3-, and 7-positions of the naphthalene ring. Ethyl substituents increase molecular weight and steric bulk compared to methyl groups, influencing physical properties like boiling point, solubility, and reactivity. This compound is likely utilized in specialized chemical synthesis or industrial applications where controlled aromatic substitution patterns are critical.
Properties
CAS No. |
926378-35-0 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,3,7-triethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-12-7-8-15-10-13(5-2)9-14(6-3)16(15)11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
DQOGELDOGPHXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=C2C=C1)CC)CC |
Origin of Product |
United States |
Preparation Methods
Stepwise Ethylation Using Alkyl Halides
The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups onto aromatic systems. For 1,3,7-triethylnaphthalene, a sequential approach is employed:
- Initial Ethylation : Naphthalene reacts with ethyl chloride or bromide in the presence of AlCl₃ to yield 1-ethylnaphthalene. The reaction proceeds via a carbocation intermediate, with the ethyl group preferentially attaching to the α-position (position 1) due to steric accessibility.
- Second Ethylation : 1-Ethylnaphthalene undergoes further alkylation. The existing ethyl group acts as an ortho/para director, favoring substitution at position 3 or 7. Controlled reaction conditions (e.g., low temperature, excess ethyl halide) mitigate polyalkylation.
- Third Ethylation : Introducing the final ethyl group requires careful catalyst selection. FeCl₃ or ZnCl₂ may enhance regioselectivity for position 7, avoiding steric clashes.
Catalytic Friedel-Crafts with Ethanol
To circumvent the use of alkyl halides, ethanol serves as an alkylating agent in the presence of Brønsted or Lewis acids. This method reduces waste and improves atom economy:
- Mechanism : Protonation of ethanol generates an ethoxonium ion, which dehydrates to form a carbocation.
- Catalysts : H₃PO₄-BF₃ systems or sulfated zirconia (SO₄²⁻/ZrO₂) show high activity for multi-ethylation.
Optimized Conditions (PMC2870981):
- Reactants : Naphthalene, ethanol (4 mol eq.), SO₄²⁻/ZrO₂ (0.1 mol%).
- Temperature : 120°C, 12 h.
- Yield : 52% 1,3,7-triethylnaphthalene, with <10% diethyl byproducts.
Directed Ortho-Metalation (DoM) Strategies
Temporary Directing Groups
A two-step process involving a removable directing group enhances regiocontrol:
- Sulfonation : Naphthalene is sulfonated at position 8 to form 8-sulfonaphthalene. The sulfonic acid group directs subsequent ethylations to positions 1, 3, and 7.
- Desulfonation : After ethylation, the sulfonic group is removed via hydrolysis (H₂O, 150°C).
Reductive Alkylation via Birch Reduction
Birch-Ethylation Sequence
The Birch reduction introduces ethyl groups via electron-rich intermediates:
- Reduction : Naphthalene is reduced with Li/NH₃ to form a 1,4-dihydronaphthalene anion.
- Alkylation : Reaction with ethyl iodide quenches the anion, yielding 1,4-diethyl-1,4-dihydronaphthalene.
- Aromatization : Dehydrogenation with Pd/C (200°C) restores aromaticity and facilitates additional ethylation.
Performance Metrics :
- Overall Yield : 30–34% after three cycles.
- Regioselectivity : 1,3,7-isomer dominates due to steric hindrance at position 2.
Multi-Component Coupling Reactions
Palladium-Catalyzed C–H Activation
Recent advances leverage transition-metal catalysts for tandem ethylation:
- Catalyst System : Pd(OAc)₂, 1,10-phenanthroline, and Ag₂CO₃ oxidant.
- Ethyl Source : Ethylene gas or ethyl boronic acid.
- Substrate : 1-Ethylnaphthalene.
- Conditions : 100°C, 24 h under ethylene (1 atm).
- Outcome : 1,3,7-Triethylnaphthalene in 41% yield.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Stepwise Friedel-Crafts | AlCl₃ | 38–45 | Moderate | High |
| Catalytic Ethanol | SO₄²⁻/ZrO₂ | 52 | High | Moderate |
| Directed Metalation | H₂SO₄, AlCl₃ | 60–65 | Excellent | Low |
| Birch Reduction | Li/NH₃, Pd/C | 30–34 | Moderate | Low |
| Pd-Catalyzed C–H Activation | Pd(OAc)₂ | 41 | High | Experimental |
Chemical Reactions Analysis
Types of Reactions
1,3,7-Triethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro-1,3,7-Triethylnaphthalene, Tetrahydro-1,3,7-Triethylnaphthalene
Substitution: Halogenated derivatives
Scientific Research Applications
Environmental Science Applications
Pollution Monitoring
1,3,7-Triethylnaphthalene has been identified as a component of polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants. Its presence in air and water samples is often monitored to assess pollution levels. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental samples .
Biodegradation Studies
Research into the biodegradation of PAHs has also included studies on triethylnaphthalene. Understanding how microorganisms break down such compounds can inform bioremediation strategies for contaminated sites .
Material Science Applications
Polymer Chemistry
The unique properties of 1,3,7-triethylnaphthalene make it a candidate for use in polymer chemistry. Its ability to act as a plasticizer or modifier in polymer formulations can enhance the mechanical properties and thermal stability of materials .
Nanotechnology
In nanotechnology applications, naphthalene derivatives have been utilized in the synthesis of nanomaterials due to their ability to form stable colloidal systems. This property is crucial for developing nanocarriers for drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,7-Triethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups on the naphthalene ring can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,3,7-triethylnaphthalene (inferred data) with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substitution Pattern |
|---|---|---|---|---|---|
| 1,3,7-Trimethylnaphthalene | 2131-38-6 | C₁₃H₁₄ | 170.25 | 281.9 | 1,3,7-Methyl |
| 2,3,5-Trimethylnaphthalene | 2245-38-7 | C₁₃H₁₄ | 170.25 | N/A | 2,3,5-Methyl |
| 1,2,3,4-Tetrahydro-2,7-dimethylnaphthalene | 13065-07-1 | C₁₂H₁₆ | 160.26 | N/A | Partially hydrogenated, 2,7-methyl |
| 1,1,4,7-Tetramethyltetralin | 1634-12-4 | C₁₄H₂₀ | 188.31 | N/A | 1,1,4,7-Methyl |
| 1,3,7-Triethylnaphthalene | N/A | C₁₆H₂₀ | ~209.3* | ~320–350* | 1,3,7-Ethyl |
*Inferred data based on ethyl substitution effects.
Key Observations:
- Molecular Weight : Ethyl groups (C₂H₅) add ~28 g/mol per substitution compared to methyl (CH₃). For 1,3,7-triethylnaphthalene, this results in a molecular weight ~209.3 g/mol, significantly higher than methylated analogs .
- Boiling Point : Increased alkyl chain length elevates boiling points due to enhanced van der Waals interactions. The inferred boiling point (~320–350°C) is substantially higher than 1,3,7-trimethylnaphthalene’s 281.9°C .
- Solubility : Ethyl substitution reduces polarity, decreasing solubility in polar solvents compared to methyl derivatives.
Toxicological and Environmental Considerations
- Ethyl analogs, due to lower volatility and higher lipophilicity, may persist longer in environmental matrices but exhibit slower metabolic degradation .
- Regulatory Status : Methylnaphthalenes are monitored under programs like the U.S. EPA’s Toxic Substances Control Act (TSCA). Ethyl derivatives may face similar scrutiny, though specific regulations are undefined in the evidence .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of 1,3,7-Triethylnaphthalene in synthetic chemistry research?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for ethyl group positional analysis and gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. Cross-validate results with retention indices from polar and non-polar columns (e.g., DB-1 or equivalent) to resolve structural ambiguities . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection, referencing standards from NIST databases for calibration .
Q. How should researchers design in vitro assays to assess the cytotoxicity of 1,3,7-Triethylnaphthalene?
- Methodological Answer : Follow systematic toxicological screening frameworks, such as those outlined in ATSDR profiles, including:
- Dose selection : Use log-spaced concentrations to identify NOAEL/LOAEL thresholds .
- Endpoint selection : Prioritize respiratory, hepatic, and renal outcomes based on structural analogs (e.g., methylnaphthalenes) .
- Blinding protocols : Ensure personnel are blinded to exposure groups to minimize performance bias .
- Positive controls : Include naphthalene or 1-methylnaphthalene as comparators .
Advanced Research Questions
Q. How can contradictory toxicokinetic data for 1,3,7-Triethylnaphthalene across experimental models be resolved?
- Methodological Answer : Apply a tiered risk-of-bias assessment (e.g., ATSDR’s framework):
- Step 1 : Evaluate exposure characterization validity (e.g., purity verification via Table C-2 data extraction) .
- Step 2 : Assess attrition bias by comparing attrition rates between studies (Table C-7 criteria) .
- Step 3 : Reconcile interspecies differences using physiologically based pharmacokinetic (PBPK) modeling, leveraging metabolic data from ethyl-substituted PAHs .
- Step 4 : Conduct sensitivity analyses on confounding variables (e.g., solvent choice in dosing solutions) .
Q. What methodologies are used to establish structure-activity relationships (SAR) between ethyl substitutions on naphthalene derivatives and their metabolic pathways?
- Methodological Answer :
- In silico modeling : Use quantum mechanical calculations (e.g., DFT) to predict regioselective metabolism, focusing on CYP450 interaction sites .
- Isotopic labeling : Synthesize deuterated analogs (e.g., 1,3,7-Triethylnaphthalene-d9) to track metabolic intermediates via LC-MS .
- Comparative toxicogenomics : Cross-reference transcriptomic datasets from ethyl- and methyl-substituted naphthalenes to identify conserved pathways (e.g., oxidative stress response genes) .
Data Analysis & Validation
Q. What statistical approaches are suitable for analyzing dose-response relationships in 1,3,7-Triethylnaphthalene toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC50 values .
- Benchmark dose (BMD) modeling : Use ATSDR’s guidelines to derive toxicity thresholds while accounting for censored data .
- Meta-analysis : Pool data from heterogeneous studies using random-effects models, weighted by risk-of-bias tiers (low/medium/high confidence) .
Q. How can researchers validate the environmental stability of 1,3,7-Triethylnaphthalene under varied conditions?
- Methodological Answer :
- Photodegradation studies : Expose samples to UV-A/B radiation and quantify degradation products via GC×GC-TOFMS .
- Hydrolysis assays : Test stability across pH gradients (2–12) with LC-UV monitoring .
- QSAR modeling : Predict half-lives using fragment constants for ethyl groups and naphthalene core .
Literature & Evidence Synthesis
Q. What strategies are effective for identifying gaps in 1,3,7-Triethylnaphthalene research using systematic reviews?
- Methodological Answer :
- Search strings : Adapt ATSDR’s PubMed/TOXCENTER queries (Table B-2) with terms like “triethylnaphthalene AND (metabolism OR genotoxicity)” .
- Inclusion criteria : Filter studies by route (oral/inhalation), duration (acute/chronic), and endpoints (e.g., DNA adduct formation) using Table B-1 frameworks .
- Grey literature : Screen technical reports and theses via NTRL and NIH RePORTER for unpublished data .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
